molecular formula C11H11N3O B1337448 4-[(3-Aminopyridin-2-yl)amino]phenol CAS No. 78750-68-2

4-[(3-Aminopyridin-2-yl)amino]phenol

Cat. No. B1337448
CAS RN: 78750-68-2
M. Wt: 201.22 g/mol
InChI Key: VDKIMNUBAYDJEU-UHFFFAOYSA-N
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Description

The compound "4-[(3-Aminopyridin-2-yl)amino]phenol" is an intermediate in the synthesis of potential antitumor agents, such as ABT-751. It is derived from the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by a reduction process to convert the nitro group to an amino group. This compound is part of a class of compounds that are of interest due to their potential pharmacological properties .

Synthesis Analysis

The synthesis of "4-[(3-Aminopyridin-2-yl)amino]phenol" involves a two-step process. Initially, 4-aminophenol reacts with 2-chloro-3-nitropyridine to yield "4-(3-nitropyridin-2-ylamino)phenol". This intermediate is then reduced to form "4-[(3-Aminopyridin-2-yl)amino]phenol". Notably, the reduction step employs sodium sulfide in aqueous media, which is a departure from the traditional Pd/C catalytic hydrogenation, offering advantages such as shorter reaction times and simplified operation .

Molecular Structure Analysis

The molecular structure of "4-[(3-Aminopyridin-2-yl)amino]phenol" has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system within the Cc space group. The crystallographic parameters include a = 10.688(2) Å, b = 14.2181(18) Å, c = 7.9836(15) Å, and β = 125.801(7)°. The intermolecular hydrogen bonds, specifically N–H–O and O–H–N, play a crucial role in stabilizing the crystal structure .

Chemical Reactions Analysis

While the specific chemical reactions of "4-[(3-Aminopyridin-2-yl)amino]phenol" are not detailed in the provided papers, the compound's amino groups suggest that it could participate in various chemical reactions typical of amines. These might include forming amides, Schiff bases, or undergoing electrophilic substitution reactions, which are common in the synthesis of pharmaceuticals and other organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-[(3-Aminopyridin-2-yl)amino]phenol" are not extensively discussed in the provided papers. However, the crystalline nature and the molecular structure suggest that the compound has specific intermolecular interactions that could influence its melting point, solubility, and stability. The presence of both amino and phenol functional groups indicates that the compound could exhibit both basic and acidic properties, respectively, which could be relevant in its reactivity and interaction with biological systems .

Scientific Research Applications

Synthesis and Structural Analysis

4-[(3-Aminopyridin-2-yl)amino]phenol serves as an intermediate for the synthesis of potential antitumor agents, such as ABT-751. Its synthesis involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction. This compound, along with its nitropyridine counterpart, has been structurally characterized through single-crystal X-ray diffraction, highlighting the stabilizing effects of intermolecular hydrogen bonds (Cao et al., 2011).

Chemical Properties and Applications

The oxidative polycondensation of 4-aminopyridine has been explored, producing oligomers with applications ranging from antimicrobial activities to material science. This research has expanded the understanding of 4-aminopyridine derivatives, including 4-[(3-Aminopyridin-2-yl)amino]phenol, by examining their structural properties, molecular weights, and potential for forming Schiff base oligomers and metal complexes (Kaya & Koyuncu, 2003).

Antimicrobial Activities

Derivatives of 4-aminopyridine, such as 4-[(3-Aminopyridin-2-yl)amino]phenol, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against various microorganisms, demonstrating the potential of 4-aminopyridine derivatives in the development of new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

properties

IUPAC Name

4-[(3-aminopyridin-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-2-1-7-13-11(10)14-8-3-5-9(15)6-4-8/h1-7,15H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKIMNUBAYDJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446053
Record name 4-[(3-aminopyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Aminopyridin-2-yl)amino]phenol

CAS RN

78750-68-2
Record name 4-[(3-Amino-2-pyridinyl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78750-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-aminopyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 1 (41.05 Kg) and ammonium formate (5 equivalents), with or without 2,6-di-tert-butylphenol antioxidant, was treated with a mixture of 50% wet 5% palladium hydroxide on carbon (7% by weight per weight of EXAMPLE 1), in DMF (6 mL/g catalyst) then DMF (total DMF volume: 5 mL/g EXAMPLE 1) first with moderate agitation to control an exotherm (typically peaking at 85° C.) then with increased agitation for 1 hour (incomplete reactions were treated with additional catalyst/DMF mixture), cooled to 10° C., and filtered. The filtrant was washed with DMF (0.4 mL/g EXAMPLE 1), and the filtrate was added to water (29.4 mL/g EXAMPLE 1) at 10° C. to precipitate a solid which was filtered, washed with water (7.5 mL/g EXAMPLE 1), partially dried under a nitrogen stream, and further dried under vacuum at 50° C. to about 0.5% moisture.
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